1-(2-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile
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Overview
Description
1-(2-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as quinolines. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a bromobenzoyl group attached to the quinoline ring, along with a carbonitrile group.
Preparation Methods
The synthesis of 1-(2-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the reaction of 2-bromobenzoyl chloride with 1,2-dihydroquinoline-2-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
1-(2-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(2-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other similar compounds, such as:
1-(2-Bromobenzoyl)proline: This compound also contains a bromobenzoyl group but is attached to a proline ring instead of a quinoline ring.
2-Bromo-3-fluoroaniline: This compound contains a bromobenzoyl group attached to an aniline ring.
2-Bromo-5-chloro-2-hydroxybenzophenone: This compound contains a bromobenzoyl group attached to a benzophenone ring. The uniqueness of this compound lies in its specific structure, which combines the properties of quinoline and bromobenzoyl groups, making it a versatile compound for various applications
Properties
Molecular Formula |
C17H11BrN2O |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
1-(2-bromobenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C17H11BrN2O/c18-15-7-3-2-6-14(15)17(21)20-13(11-19)10-9-12-5-1-4-8-16(12)20/h1-10,13H |
InChI Key |
WPSXZKAUZHYAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CC=C3Br)C#N |
Origin of Product |
United States |
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